molecular formula C13H11N9O4 B392889 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B392889
M. Wt: 357.28g/mol
InChI Key: UVWPEGXISGSZRC-GIDUJCDVSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-{2-nitrobenzylidene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features multiple functional groups, including an amino group, a nitro group, and a triazole ring, which contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-{2-nitrobenzylidene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the 1,2,3-triazole ring:

    Introduction of the oxadiazole ring: The oxadiazole ring can be introduced through a cyclization reaction involving appropriate precursors such as hydrazides and nitriles.

    Functionalization with amino and nitro groups: The amino group can be introduced via nucleophilic substitution reactions, while the nitro group can be added through nitration reactions using reagents like nitric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-{2-nitrobenzylidene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the amino group could yield a nitroso or nitro derivative.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-{2-nitrobenzylidene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and explosives, due to its energetic properties.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-{2-nitrobenzylidene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with molecular targets through its functional groups. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the triazole and oxadiazole rings can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar structure but with different substitution patterns.

    1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(4-hydroxy-3-methoxybenzylidene)-4-methyl-1H-1,2,3-triazole-5-carbohydrazide: Contains a hydroxy and methoxy group instead of a nitro group.

Uniqueness

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-{2-nitrobenzylidene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple points of modification, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C13H11N9O4

Molecular Weight

357.28g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C13H11N9O4/c1-7-10(16-20-21(7)12-11(14)18-26-19-12)13(23)17-15-6-8-4-2-3-5-9(8)22(24)25/h2-6H,1H3,(H2,14,18)(H,17,23)/b15-6+

InChI Key

UVWPEGXISGSZRC-GIDUJCDVSA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-]

SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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